molecular formula C9H18N2O B13304558 4-ethyl-N'-hydroxycyclohexane-1-carboximidamide

4-ethyl-N'-hydroxycyclohexane-1-carboximidamide

Cat. No.: B13304558
M. Wt: 170.25 g/mol
InChI Key: QWVDMLLUBGSIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-N'-hydroxycyclohexane-1-carboximidamide (CAS: 1562639-72-8) is a cyclohexane derivative with a carboximidamide functional group substituted at the 1-position and an ethyl group at the 4-position. Its molecular formula is C₉H₁₉N₃O, with a molecular weight of 185.27 g/mol . The compound features an amidoxime moiety (C(=N-OH)-NH₂), which is structurally distinct from traditional amides or hydroxamic acids.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-ethyl-N'-hydroxycyclohexane-1-carboximidamide

InChI

InChI=1S/C9H18N2O/c1-2-7-3-5-8(6-4-7)9(10)11-12/h7-8,12H,2-6H2,1H3,(H2,10,11)

InChI Key

QWVDMLLUBGSIKB-UHFFFAOYSA-N

Isomeric SMILES

CCC1CCC(CC1)/C(=N/O)/N

Canonical SMILES

CCC1CCC(CC1)C(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

4-Ethyl-N’-hydroxycyclohexane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not explicitly detailed in the available sources . The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 4-ethyl-N’-hydroxycyclohexane-1-carboximidamide, including its molecular targets and pathways, is not explicitly detailed in the available literature . Generally, such compounds exert their effects through interactions with specific molecular targets, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Cyclohexane Derivatives

N-(Carboxymethyl)cycloheximide
  • Structure : Cyclohexane core with carboxymethyl and cycloheximide-derived substituents.
  • Synthesis : Prepared via coupling reactions using PyBOP and amines (e.g., 3,5-dimethyl-1-adamantamine hydrochloride) in DMF, yielding 41.4–76.7% purified product .
  • Key Differences: Lacks the ethyl and hydroxyimino groups present in 4-ethyl-N'-hydroxycyclohexane-1-carboximidamide. Instead, it incorporates a carboxymethyl group, which may influence solubility and reactivity.
1-Amino-4-ethyl-N'-hydroxycyclohexane-1-carboximidamide
  • Note: This appears to be an alternative name or a closely related isomer of the target compound, sharing the same molecular formula (C₉H₁₉N₃O) and CAS number (1562639-72-8) .

Functional Group Analogues: Hydroxamic Acids and Amidoximes

N-Hydroxyoctanamide (CAS: 7377-03-9)
  • Structure : Linear octanamide with an N-hydroxy group (CH₃(CH₂)₆CONH-OH).
  • Functional Comparison: While both compounds contain N-hydroxy motifs, N-hydroxyoctanamide is a hydroxamic acid, whereas this compound is an amidoxime.

Physicochemical and Application Insights

  • Molecular Weight and Solubility : The molecular weight of 185.27 g/mol suggests moderate solubility in polar solvents, similar to N-(carboxymethyl)cycloheximide.
  • Functional Group Reactivity: Amidoximes are known for metal chelation and bioactivity (e.g., antimicrobial properties), whereas hydroxamic acids (e.g., N-hydroxyoctanamide) are often used in protease inhibition .

Biological Activity

4-Ethyl-N'-hydroxycyclohexane-1-carboximidamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound this compound is characterized by its unique structural features, which include a cyclohexane ring, an ethyl group, and a hydroxylamine functional group. This structure is significant as it may influence the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown an MIC ranging from 40 to 50 µg/mL against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
  • Comparison with Ceftriaxone : The inhibition zones measured were 29 mm for E. faecalis and 24 mm for P. aeruginosa, demonstrating its potential as an alternative antibacterial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Viability : In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values were found to be significantly lower than those of conventional chemotherapeutic agents .
Cell LineIC50 Value (µM)Comparison Agent
MCF-7225Doxorubicin
HCT-1162.29Doxorubicin

This data suggests that the compound may induce apoptosis in cancer cells, effectively halting their proliferation.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may bind to specific enzymes or proteins, altering their activity and function.
  • Cell Cycle Arrest : Observations indicate that treated cells show significant alterations in cell cycle phases, particularly an accumulation in the S phase, suggesting that the compound may trigger mechanisms leading to apoptosis .

Case Studies

A notable case study examined the effects of this compound on various cancer cell lines:

  • Study Findings : Treated cells exhibited increased levels of lactate dehydrogenase (LDH), indicating cytotoxic effects. Specifically, treated MCF-7 cells showed LDH levels of 521.77 ± 30.8 U/L compared to control levels of 85.35 ± 4.2 U/L, highlighting the compound's potential in cancer therapy .

Q & A

Q. What are the recommended methods for synthesizing 4-ethyl-N'-hydroxycyclohexane-1-carboximidamide, and how can reaction efficiency be optimized?

Synthesis typically involves multi-step protocols, such as amidoxime formation via hydroxylamine treatment of nitriles, followed by cyclohexane ring functionalization. Optimization strategies include:

  • Catalyst selection : Transition metal catalysts (e.g., palladium) improve yield in coupling reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amidoxime intermediates .
  • Temperature control : Gradual heating (60–80°C) minimizes side-product formation during cyclization .
    Purification often employs reverse-phase HPLC or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify cyclohexane ring conformation and substituent positions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peak at m/z 211.1442) .
  • FT-IR : Validate hydroxylamine (-NHOH) and carboximidamide (-C(=NH)NH2_2) functional groups via characteristic stretches (e.g., 3300–3500 cm1^{-1} for N-H) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms using fluorometric substrates .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Quantum chemical calculations : Predict LogP and solubility using DFT-based methods (e.g., Gaussian 16) to refine substituent hydrophobicity .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., bacterial enzymes) using AutoDock Vina .
  • ADMET prediction : Tools like SwissADME assess metabolic stability and toxicity risks .

Q. How should researchers resolve contradictions in observed biological activity across experimental models?

  • Factorial design of experiments (DoE) : Systematically vary parameters (e.g., pH, concentration) to identify confounding variables .
  • Orthogonal validation : Confirm activity via independent methods (e.g., SPR for binding kinetics if fluorescence assays show variability) .
  • Meta-analysis : Aggregate data from replicate studies to distinguish artifacts from reproducible effects .

Q. What strategies ensure compound stability during long-term storage and experimental use?

  • Lyophilization : Freeze-drying in amber vials under argon extends shelf life .
  • Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) to prevent hydrolysis of the carboximidamide group .
  • Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm, comparing retention times to fresh samples .

Methodological Notes

  • Controlled atmosphere techniques : Perform moisture-sensitive reactions in gloveboxes to preserve hydroxylamine stability .
  • Data reproducibility : Use Open Science Framework (OSF) to archive raw spectral and assay datasets .
  • Safety protocols : Follow OSHA guidelines for handling hydroxylamine derivatives, including PPE and fume hood use .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.